molecular formula C11H12ClNO3S B1388887 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate CAS No. 925889-97-0

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate

Cat. No.: B1388887
CAS No.: 925889-97-0
M. Wt: 273.74 g/mol
InChI Key: REDYKJBWJLDDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is an organic compound that features a chlorophenyl group, a cyanopropyl chain, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate typically involves the reaction of 3-chlorobenzyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-chlorobenzyl cyanide+methanesulfonyl chloride3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate\text{3-chlorobenzyl cyanide} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-chlorobenzyl cyanide+methanesulfonyl chloride→3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Products such as 3-(3-chlorophenyl)-3-azidopropyl methanesulfonate or 3-(3-chlorophenyl)-3-thiocyanatopropyl methanesulfonate.

    Hydrolysis: 3-(3-chlorophenyl)-3-hydroxypropyl methanesulfonate and methanesulfonic acid.

    Reduction: 3-(3-chlorophenyl)-3-aminopropyl methanesulfonate.

Scientific Research Applications

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate depends on its specific application. In general, the compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-cyanopropyl methanesulfonate: Similar structure but with the chlorine atom in the para position.

    3-(3-Bromophenyl)-3-cyanopropyl methanesulfonate: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Chlorophenyl)-3-cyanopropyl tosylate: Similar structure but with a tosylate group instead of a methanesulfonate group.

Uniqueness

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is unique due to the specific positioning of the chlorine atom and the presence of both a nitrile and a methanesulfonate group

Properties

IUPAC Name

[3-(3-chlorophenyl)-3-cyanopropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-17(14,15)16-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYKJBWJLDDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661416
Record name 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925889-97-0
Record name 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Reactant of Route 4
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.